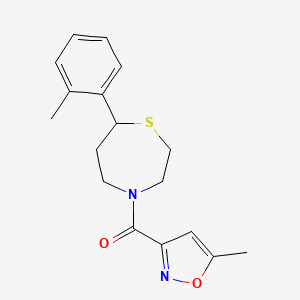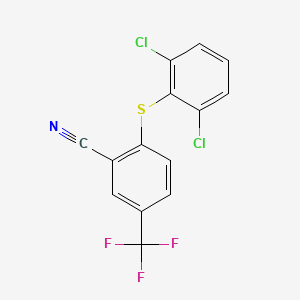
4-Hydroxy-6-methyl-3-nitrocoumarin
概要
説明
4-Hydroxy-6-methyl-3-nitrocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
作用機序
Target of Action
4-Hydroxy-6-methyl-3-nitrocoumarin, a derivative of coumarin, is known to have cytotoxic action against cultured human tumor and normal cells Coumarins in general are known to have numerous biological and therapeutic properties, potentially treating various ailments, including cancer, metabolic, and degenerative disorders .
Mode of Action
It has been suggested that the compound’s bioactivity may involve intramolecular charge transfer from the methyl group to the nitro group . This could potentially influence its interaction with its targets, leading to changes at the molecular level.
Biochemical Pathways
Coumarins, including this compound, play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . These processes could potentially be affected by the presence of this compound, leading to downstream effects in various biochemical pathways.
Result of Action
The result of the action of this compound is primarily its cytotoxic effect against cultured human tumor and normal cells . This suggests that the compound may induce cell death or inhibit cell proliferation, leading to potential therapeutic effects in the context of cancer treatment.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s charge state and therefore its interaction with its targets . Additionally, the presence of other molecules in the environment could influence the compound’s stability and efficacy.
生化学分析
Biochemical Properties
4-Hydroxy-6-methyl-3-nitrocoumarin, like other coumarins, plays a key role in biochemical reactions. It is involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection
Cellular Effects
Coumarins, including this compound, have been found to have effects on various types of cells and cellular processes .
Molecular Mechanism
Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. Coumarins are known to be involved in various metabolic pathways in plants
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-methyl-3-nitrocoumarin typically involves the nitration of 4-Hydroxy-6-methylcoumarin. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the coumarin ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 4-Hydroxy-6-methyl-3-nitrocoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at different positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Halogenation using bromine or chlorine, and alkylation using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated coumarin derivatives.
科学的研究の応用
4-Hydroxy-6-methyl-3-nitrocoumarin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the development of fluorescent dyes and sensors due to its unique photophysical properties.
類似化合物との比較
4-Hydroxycoumarin: Known for its anticoagulant properties and used as a precursor for the synthesis of warfarin.
6-Methylcoumarin: Exhibits antimicrobial and antioxidant activities.
3-Nitrocoumarin: Studied for its potential anticancer properties.
Uniqueness: 4-Hydroxy-6-methyl-3-nitrocoumarin is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
4-hydroxy-6-methyl-3-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c1-5-2-3-7-6(4-5)9(12)8(11(14)15)10(13)16-7/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUALEWXMXRPRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2711837.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2711838.png)


![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2711845.png)
![3-[(2,4-Dimethylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2711849.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2711850.png)
![3-[2-(Morpholin-4-ylmethyl)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2711851.png)




![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide](/img/structure/B2711859.png)
